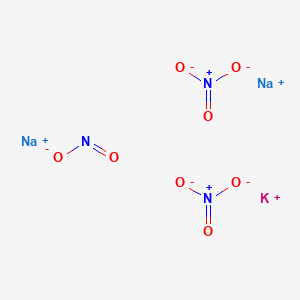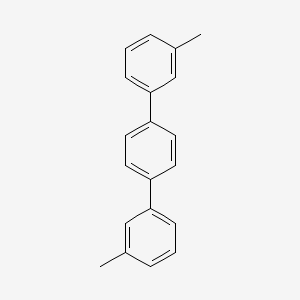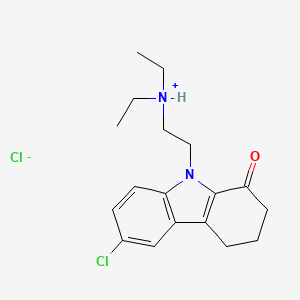
Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For this specific compound, the synthesis might involve:
Starting Materials: Appropriate substituted aniline and diethylaminoethyl chloride.
Cyclization: Formation of the carbazole ring system through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position.
Final Steps: Formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability.
化学反应分析
Types of Reactions
Carbazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carbazole-1,4-quinone derivatives.
Reduction: Reduction of the carbazole ring to form dihydrocarbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
科学研究应用
Carbazole derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials.
作用机制
The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound with a similar core structure.
6-Chlorocarbazole: A chlorinated derivative with similar properties.
9-(2-(Diethylamino)ethyl)carbazole: A derivative with a similar side chain.
Uniqueness
The compound “Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride” is unique due to the specific combination of functional groups and the monohydrochloride salt form, which may confer distinct biological and chemical properties compared to other carbazole derivatives.
属性
CAS 编号 |
18638-87-4 |
|---|---|
分子式 |
C18H24Cl2N2O |
分子量 |
355.3 g/mol |
IUPAC 名称 |
2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H23ClN2O.ClH/c1-3-20(4-2)10-11-21-16-9-8-13(19)12-15(16)14-6-5-7-17(22)18(14)21;/h8-9,12H,3-7,10-11H2,1-2H3;1H |
InChI 键 |
QSYGRIQZTDHMGW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)CCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




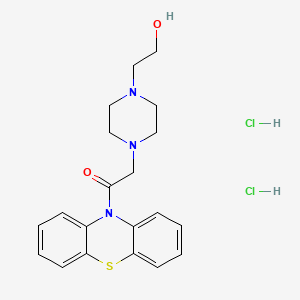
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)

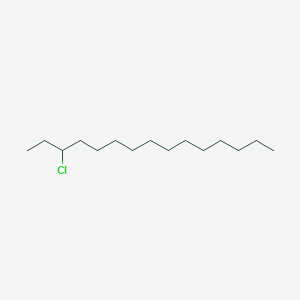
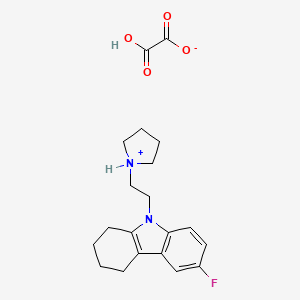
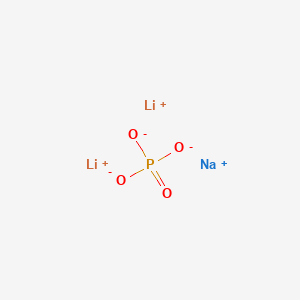
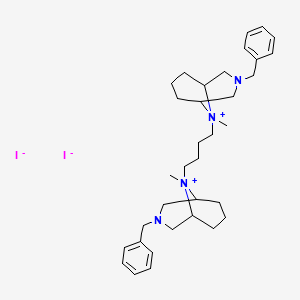
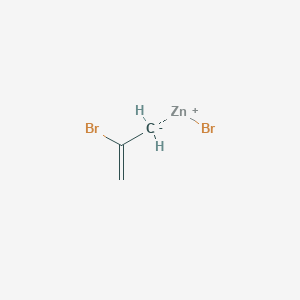
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
